

Tenalisib pharmacokinetics half-life Cmax Tmax

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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

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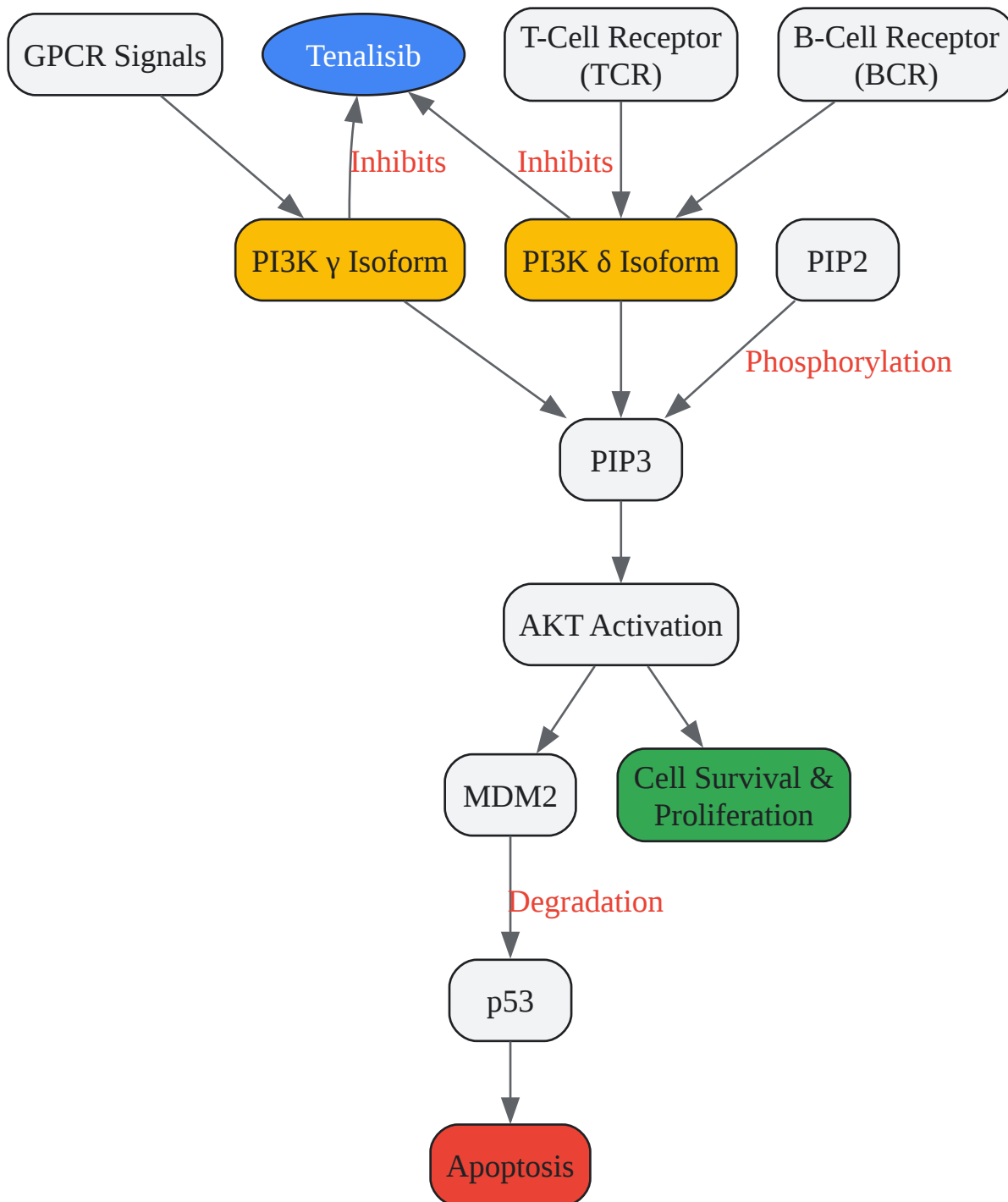
Pharmacokinetic Profile & Clinical Efficacy

Parameter	Monotherapy (Tenalisib) [1]	Combination Therapy (Tenalisib + Romidepsin) [2] [3]
Half-life ($T_{1/2}$)	~2.28 hours	Information not specified in results
T_{max}	Rapidly absorbed	Information not specified in results
C_{max}	Information not specified in results	Dose-proportional exposure from 400-800 mg BID
Recommended Dose	800 mg, twice daily (fasting)	Tenalisib 800 mg BID + Romidepsin 14 mg/m ²
Dosing Schedule	28-day cycle, orally until progression or toxicity	28-day cycle; Tenalisib oral BID, Romidepsin IV (Days 1, 8, 15)
Overall Response Rate (ORR)	45.7% (in evaluable patients)	63.0% (in evaluable patients)
Response Breakdown	3 Complete Response (CR), 13 Partial Response (PR)	7 CR (25.9%), 10 PR (37.0%)

Parameter	Monotherapy (Talisib) [1]	Combination Therapy (Talisib + Romidepsin) [2] [3]
Median Duration of Response	4.9 months	5.03 months

Mechanism of Action and Signaling Pathway

Talisib is a potent, selective, and orally available dual inhibitor of the PI3K delta (δ) and gamma (γ) isoforms, with IC50 values of 24.5 nM and 33.2 nM, respectively. It exhibits substantial selectivity (over 100-fold) over the α and β isoforms [4]. The following diagram illustrates its mechanism of action:

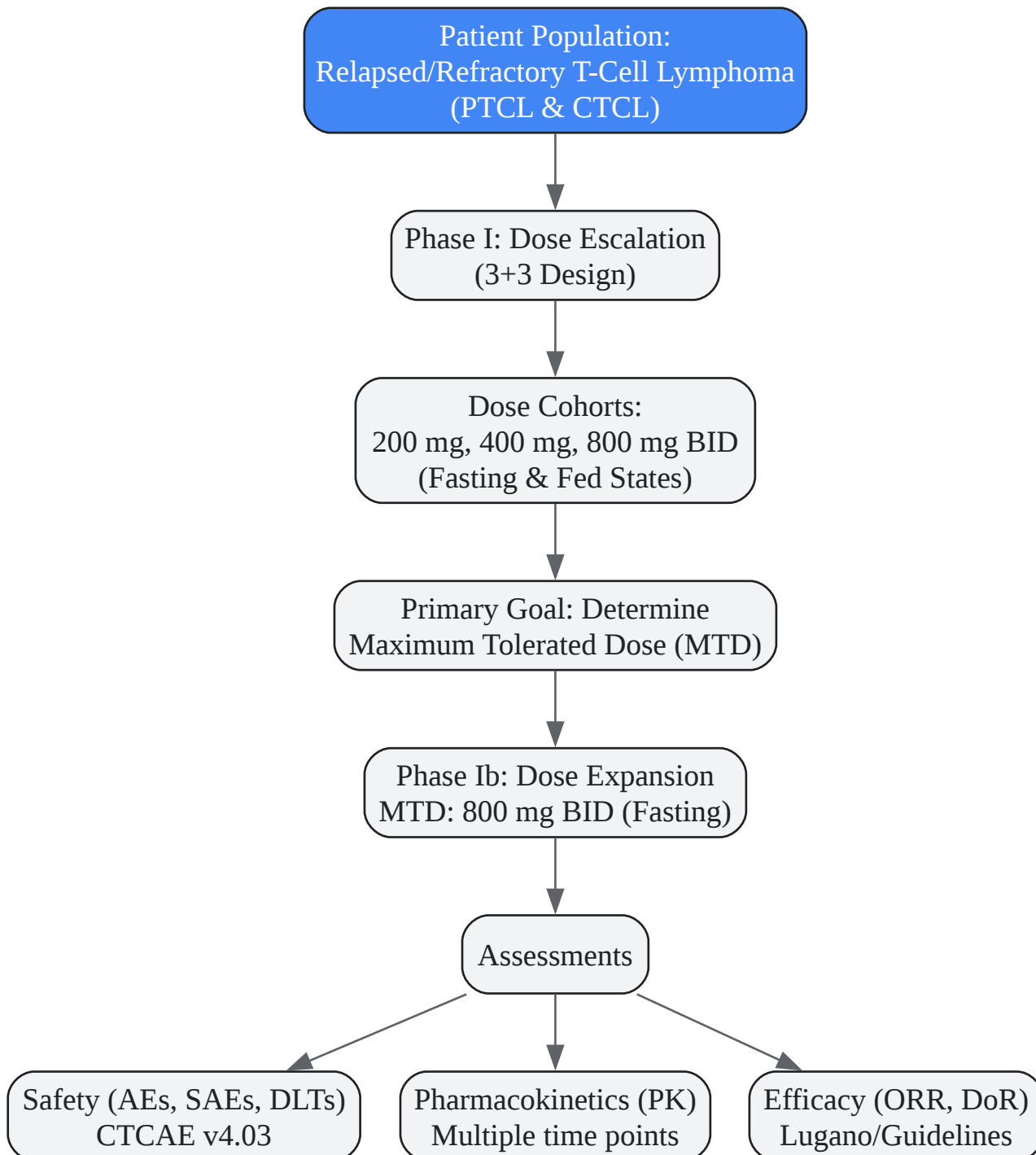


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This pathway inhibition leads to downstream modulation of the tumor microenvironment and promotes apoptosis in malignant T-cells [1] [4]. Preclinical data also indicates that a metabolite of **tenalisib** inhibits Salt-Inducible Kinase 3 (SIK3), suggesting an additional mechanism of action that may contribute to its overall efficacy [2].

Experimental Protocol Overview

The key pharmacokinetic and safety data for **Tenalisib** were primarily established in a **Phase I/Ib clinical trial** (NCT02567656) [1]. Here is the experimental workflow:



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- **Key Eligibility:** Patients with histologically confirmed relapsed/refractory PTCL or CTCL who had received **≥1 prior therapy** and had adequate organ function [1].
- **PK Sampling:** In the dose-escalation phase, intensive PK blood sampling was performed to determine parameters like C_{max} and half-life. For **Tenalisib** monotherapy, this included sampling on **Cycle 1 Day 1** at pre-dose, and multiple post-dose time points [1].
- **Safety Monitoring:** Dose-Limiting Toxicities (DLTs) were rigorously assessed during the first 28-day cycle. The **800 mg dose under fed conditions** resulted in two DLTs, establishing **800 mg BID under fasting conditions** as the MTD [1].

Future Clinical Development

Research on **Tenalisib** continues to evolve, focusing on combination therapies to improve outcomes:

- **Tenalisib-Romidepsin Combination:** The combination showed a favorable safety profile with **no significant drug-drug interactions** observed in PK analyses. The synergy between PI3K inhibition and HDAC inhibition is a promising area for further development in R/R TCL [2] [3].
- **Ongoing Trials:** A **Phase II study** of **Tenalisib** in Triple-Negative Breast Cancer (TNBC) began recruitment in March 2024 (NCT06189209), indicating an expansion of its application to solid tumors [4].

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References

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